2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
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Overview
Description
Benzenesulfonic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a benzenesulfonate ester.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of methoxybenzylideneamino and methoxybenzylidene derivatives, demonstrate significant potential for use in photodynamic therapy, particularly for cancer treatment. They are characterized by high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Neuroleptic Agents
Valenta et al. (1990) investigated the synthesis of various heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound . These compounds were synthesized through a series of reactions involving 2-methoxy-5-nitrobenzoyl chloride and different amines, and have potential applications as neuroleptic agents (Valenta et al., 1990).
Antibacterial Applications
Havaldar, Bhise, and Burudkar (2004) conducted a study on methoxy-5-nitrobenzaldehyde, a compound structurally similar to 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate. The researchers synthesized derivatives with antibacterial properties, demonstrating the potential use of these compounds in antibacterial applications (Havaldar, Bhise, & Burudkar, 2004).
Synthesis for Cardiotonic Drugs
Lomov (2019) developed a synthesis method for 2-methoxy-4-(methylsulfanyl)benzoic acid, using a precursor related to the target compound. This synthesis method can be applied in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, highlighting the relevance of such compounds in medicinal chemistry (Lomov, 2019).
Applications in Cancer Treatment
The study by Hour et al. (2007) on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, reveals potential anticancer applications. These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy (Hour et al., 2007).
Properties
Molecular Formula |
C21H17N3O7S |
---|---|
Molecular Weight |
455.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+ |
InChI Key |
BDPPMYZEYLKWLL-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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